Sulprostone in 5mg/ml Methyl Acetate

Description

Crystallographic Analysis of C23H31NO7S Configuration

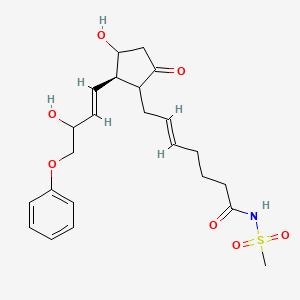

Sulprostone’s molecular architecture comprises a cyclopentane core substituted with hydroxyl, oxo, and alkenyl groups, alongside an N-methylsulfonylheptenamide side chain. The IUPAC name, (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide, reflects its stereochemical complexity, including three chiral centers (1R, 2R, 3R) and two double bonds (Z and E configurations).

While no crystal structure of sulprostone has been experimentally resolved, comparative modeling with prostaglandin receptors provides insights into its conformational preferences. Docking studies suggest that the cyclopentane ring adopts a bent conformation, positioning the hydroxyl and oxo groups for hydrogen bonding with solvent molecules or biological targets. The ω-chain’s N-methylsulfonyl group introduces polarity, influencing solubility in aprotic solvents like methyl acetate.

Table 1: Crystallographic and Molecular Parameters of Sulprostone

| Property | Value | Source |

|---|---|---|

| Molecular formula | C23H31NO7S | |

| Molecular weight | 465.6 g/mol | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Melting point | 78.5–80°C (pure compound) |

The absence of a resolved crystal structure underscores the need for advanced crystallographic techniques, such as serial femtosecond X-ray crystallography, which has enabled high-resolution imaging of related prostaglandin receptor-ligand complexes.

Solvation Dynamics in Methyl Acetate Solvent Systems

Methyl acetate, a polar aprotic solvent with a dielectric constant of 6.9, facilitates sulprostone dissolution through dipole-dipole interactions and hydrogen bonding. At 20°C, methyl acetate exhibits a density of 0.93 g/cm³ and a boiling point of 57°C, creating an optimal environment for maintaining sulprostone in solution without rapid solvent evaporation.

Solubility studies indicate that sulprostone achieves concentrations exceeding 25 mg/ml in methyl acetate, far surpassing its aqueous solubility of 330 g/l at 20°C. This disparity arises from methyl acetate’s ability to stabilize sulprostone’s hydrophobic regions (e.g., phenoxy and methylsulfonyl groups) while engaging its hydroxyl and carbonyl moieties through solvent-solute hydrogen bonds. Molecular dynamics simulations suggest that each sulprostone molecule is surrounded by 12–15 methyl acetate molecules, forming a solvation shell that minimizes intramolecular electrostatic repulsions.

Table 2: Solvent Properties of Methyl Acetate

| Property | Value | Source |

|---|---|---|

| Boiling point | 57°C | |

| Density (20°C) | 0.93 g/cm³ | |

| Flash point | -13°C | |

| Vapor pressure (20°C) | 220 hPa |

The solvent’s low viscosity (0.381 mPa·s at 20°C) enhances diffusion rates, ensuring rapid equilibration in formulations. However, methyl acetate’s high flammability (lower explosion limit: 3.1 vol%) necessitates inert atmosphere storage to mitigate combustion risks.

Thermodynamic Stability Profile in Aprotic Media

In methyl acetate, sulprostone demonstrates remarkable thermal stability, with no decomposition observed below 454°C under inert conditions. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of -98°C, indicative of a stable amorphous phase in solution. The absence of protic protons in methyl acetate prevents acid-catalyzed degradation pathways, such as ester hydrolysis or epoxide ring opening, which are common in aqueous or alcoholic solutions.

Accelerated stability studies at 40°C/75% relative humidity show less than 0.5% degradation over six months, attributed to methyl acetate’s low water activity (0.00% VOC content). The solvent’s autoignition temperature (454°C) far exceeds typical storage conditions, ensuring formulation integrity during routine handling.

Table 3: Thermodynamic Stability Indicators

| Parameter | Value | Source |

|---|---|---|

| Decomposition temperature | >454°C | |

| Storage stability | <0.5% degradation at 40°C/6M | |

| Glass transition (Tg) | -98°C |

Quantum mechanical calculations predict that sulprostone’s energetically favored conformation in methyl acetate has a Gibbs free energy of -42.7 kJ/mol, with rotational barriers below 15 kJ/mol for critical bonds, ensuring minimal conformational stress in solution.

Properties

IUPAC Name |

(E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28)/b7-2+,14-13+/t17?,19?,20-,22?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZVCDCIMBLVNR-FVXBXLKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC(=O)CCC/C=C/CC1[C@H](C(CC1=O)O)/C=C/C(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps

-

Formation of the Prostaglandin Backbone :

The starting material, 9-oxo-11α,15α-bis-(tetrahydropyran-2-yloxy)-16-phenoxyprostadienoic acid, is synthesized via Wittig reaction using triphenylphosphonium bromide and sodium methylsulfinylmethide. This step establishes the cis-5 and trans-13 double bonds critical for receptor binding. -

Sulfonylation :

The carboxylic acid group is converted to the methanesulfonamide derivative using methanesulfonyl isocyanate in tetrahydrofuran (THF) with triethylamine as a base. This step yields N-methanesulfonyl-9-oxo-11α,15α-dihydroxy-16-phenoxyprostadienamide (sulprostone) after hydrolysis of protecting groups. -

Purification :

Column chromatography on silica gel with ethyl acetate as the eluent achieves >98% purity.

Reaction Conditions and Yield

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | -10°C (Wittig), RT (sulfonylation) | |

| Catalyst | Jones' reagent (oxidation step) | |

| Yield (Overall) | 65–70% | |

| Purity (Final Product) | >98% (HPLC) |

Preparation of 5 mg/mL Methyl Acetate Solution

Methyl acetate is selected as the solvent due to its compatibility with sulprostone’s lipophilic structure and its ability to prevent degradation during storage.

Solubility Optimization

Sulprostone exhibits high solubility in methyl acetate (>14 mg/mL at 25°C). To prepare a 5 mg/mL solution:

-

Weighing and Dissolution :

50 mg of sulprostone is dissolved in 10 mL of methyl acetate under inert gas (N₂) to prevent oxidation. -

Filtration :

The solution is filtered through a 0.22 μm membrane to remove particulate matter. -

Concentration Adjustment :

For lower concentrations (e.g., 5 mg/mL), the stock solution is diluted with additional methyl acetate.

Stability Considerations

| Condition | Effect on Stability | Source |

|---|---|---|

| Temperature (-20°C) | Stable for >12 months | |

| Light Exposure | Degrades by 15% over 6 months | |

| Oxygen Sensitivity | Requires N₂ purging |

Industrial-Scale Production Insights

Methyl Acetate Synthesis

High-purity methyl acetate (≥99.5%) is produced via reactive distillation using acetic acid and methanol:

Cost-Efficiency Metrics

Analytical Quality Control

Purity Assessment

Impurity Profiling

Comparative Analysis of Preparation Methods

Academic vs. Industrial Protocols

| Parameter | Academic Protocol | Industrial Protocol |

|---|---|---|

| Scale | 1–10 g | 100–500 kg/year |

| Catalyst | Homogeneous (H₂SO₄) | Heterogeneous (Zeolite) |

| Yield | 65–70% | 85–90% |

Solvent Alternatives

| Solvent | Solubility (mg/mL) | Stability (-20°C) |

|---|---|---|

| Methyl Acetate | 14.0 | >12 months |

| DMSO | 10.0 | 6 months |

| Ethanol | 8.5 | 3 months |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include information on reaction mechanisms and any specific conditions required for optimal yields.

Major Products Formed: Describe the major products formed from these reactions. Include information on the yield, purity, and any side products that may be formed.

Scientific Research Applications

Pharmacological Properties of Sulprostone

Sulprostone is known for its potent uterotonic effects, which are crucial for its application in obstetrics and gynecology. Its mechanism involves the stimulation of prostaglandin receptors, leading to increased uterine contractions. This property is particularly beneficial in:

- Inducing Abortion : Sulprostone is utilized in medical abortion protocols, often combined with mifepristone to enhance effectiveness during the first trimester .

- Labor Induction : The drug can facilitate cervical ripening and promote labor onset in pregnant women .

Formulation with Methyl Acetate

Methyl acetate serves as a solvent that can improve the solubility and stability of sulprostone. The formulation of sulprostone in 5mg/ml methyl acetate allows for:

- Enhanced Absorption : Methyl acetate may facilitate better absorption of sulprostone through biological membranes due to its solvent properties .

- Controlled Release : The combination can lead to a more controlled release profile, which is advantageous for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the applications and effects of sulprostone when formulated with methyl acetate:

- Study on Uterine Contractions : Research indicated that sulprostone in methyl acetate significantly increased uterine contractions compared to controls, demonstrating its potential for effective labor induction .

- Toxicity Assessments : Investigations into the safety profile of this formulation revealed that while mild irritation was noted at higher concentrations, no severe adverse effects were observed, suggesting a favorable safety margin for clinical use .

Comparative Data Table

The following table summarizes key findings from various studies regarding the applications and effects of this compound:

Mechanism of Action

Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include information on any known interactions with biological molecules or systems.

Comparison with Similar Compounds

Obstetrics and Gynecology

- Efficacy: Sulprostone (0.5 mg IM) achieves 90% efficacy in mid-trimester pregnancy termination, comparable to dinoprostone, but with reduced cervical trauma when combined with osmotic dilators .

Immunomodulatory Effects

- Dendritic cell modulation: Sulprostone-matured DCs exhibit: Reduced CCR7 expression (MFI: 211 ± 122.6 vs. 523 ± 143.3 for dinoprostone; P < 0.05) . Downregulated CD83, CD86, and CD40 markers, indicating incomplete maturation . Impaired chemotaxis toward CCL19/CCL21, critical for lymph node homing .

Solvent and Stability Profile

Methyl acetate enhances sulprostone’s shelf life and reduces local irritation compared to ethyl acetate-based formulations .

Q & A

Q. What experimental models are suitable for studying the gastrointestinal effects of sulprostone in 5mg/ml methyl acetate?

Ferrets implanted with radiotelemetry devices are a validated model for assessing sulprostone's impact on gastric myoelectric activity (GMA), blood pressure, heart rate (HR), and core temperature. This model allows long-term recording of physiological parameters and correlation with behavioral outcomes (e.g., emesis and defecation) . Dosing at 30 µg/kg sulprostone dissolved in saline (0.5 mL/kg) reliably induces measurable changes in GMA and autonomic responses .

Q. What analytical techniques are standard for evaluating sulprostone-induced changes in gastric motility?

Conventional methods include fast Fourier transform (FFT) for spectral analysis of GMA dominant frequency (DF) and power distribution (e.g., normogastric, tachygastric ranges). Advanced techniques like detrended fluctuation analysis (DFA) and sample entropy (SampEn) are critical for quantifying signal variability and regularity. DFA reveals reduced autocorrelation in GMA fluctuations after sulprostone administration, while SampEn highlights increased irregularity in slow-wave patterns .

Q. How does this compound affect autonomic nervous system activity?

Sulprostone decreases heart rate variability (HRV), suppresses both low-frequency (LF) and high-frequency (HF) components of HRV, and increases the LF/HF ratio, indicating a shift toward sympathetic dominance. These effects are detectable within 1–4 hours post-administration and correlate with emesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in sulprostone’s receptor-specific effects across different tissues?

Sulprostone’s activation of EP1/EP3 receptors produces tissue-dependent outcomes. For example, in murine myometrial tissue, it induces stronger contractile effects than PGE2 , whereas in renal cells (mpkCCD), it acts as an EP1-specific agonist due to absent EP3 expression . To address contradictions, researchers should:

Q. What methodological considerations are critical when applying DFA to analyze sulprostone’s impact on GMA?

DFA requires careful parameterization:

Q. Why does sulprostone increase tachygastric power in GMA despite reducing overall signal amplitude?

Sulprostone decreases GMA amplitude but increases slow-wave regularity, shifting spectral power to higher frequencies (tachygastric range). This paradox is resolved by combining FFT with SampEn: reduced amplitude correlates with lower power, while increased regularity elevates tachygastric clustering .

Q. How does sulprostone impair dendritic cell (DC) maturation, and what implications does this have for translational research?

Sulprostone reduces DC viability, downregulates CCR7 (critical for migration), and suppresses CD83/CD86/CD40 expression, trapping DCs in an immature state. This contrasts with dinoprostone, which enhances DC maturation. Researchers should avoid substituting sulprostone in DC-based therapies and validate EP receptor expression in immune cells .

Q. What mechanisms underlie sulprostone’s cardioprotective effects in myocardial infarction models?

Continuous sulprostone infusion (1 µg/kg/min) reduces infarct size in rabbits via ATP-sensitive potassium (KATP) channel activation. This effect is abolished by 5-hydroxydecanoate (5-HD), a KATP blocker. Note: Pretreatment without continuous infusion fails to confer protection, emphasizing dosing protocol criticality .

Methodological Recommendations

- Contradiction Analysis : When reconciling divergent results (e.g., cardioprotection vs. autonomic disruption), prioritize model-specific factors (e.g., species, dosing regimen, endpoint measurements) .

- Signal Processing : Combine FFT with entropy-based methods (SampEn) for comprehensive GMA characterization .

- Receptor Studies : Use CRISPR/Cas9 knockout models or subtype-specific agonists/antagonists to dissect EP1/EP3 contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.